

assessing the selectivity of dCeMM1 for RBM39

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An Objective Comparison Guide to the Selectivity of **dCeMM1** for RBM39

This guide provides a detailed comparison of the molecular glue degrader **dCeMM1** with alternative compounds, focusing on its selectivity for the target protein, RNA-binding motif protein 39 (RBM39). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to dCeMM1 and RBM39 Degradation

Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy, capable of eliminating disease-causing proteins previously considered "undruggable".[1][2] Molecular glue degraders are small molecules that induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]

dCeMM1 is a recently identified molecular glue degrader that targets RBM39, a nuclear protein involved in RNA splicing and transcriptional co-activation.[3][4][5] The functional inhibition of RBM39 has been shown to be lethal to several types of cancer, making it a compelling therapeutic target.[5][6] Like other aryl sulfonamides such as indisulam, **dCeMM1** functions by redirecting the activity of the CRL4-DCAF15 E3 ligase complex to recognize RBM39 as a substrate.[3][4][5] This guide assesses the selectivity of **dCeMM1** for RBM39, comparing its performance against other known RBM39 degraders using supporting experimental data.

Mechanism of Action

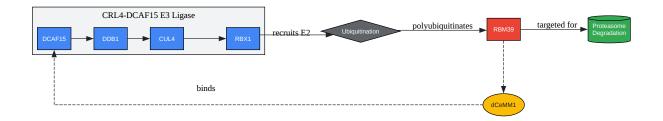




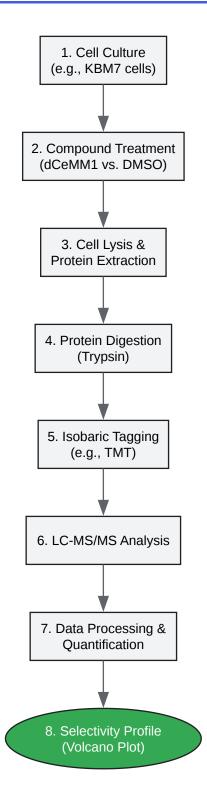


dCeMM1 induces the degradation of RBM39 by acting as a "molecular glue" between RBM39 and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4-DCAF15). This induced proximity leads to the polyubiquitination of RBM39, marking it for destruction by the 26S proteasome.









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